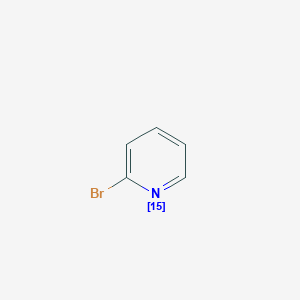
2-Bromopyridine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-15N is a nitrogen-15 labeled derivative of 2-Bromopyridine, an aryl bromide with the molecular formula C₅H₄BrN. This compound is used extensively in organic synthesis and serves as an intermediate in various chemical reactions. The nitrogen-15 isotope is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Mechanism of Action
Target of Action
2-Bromopyridine-15N is primarily used as an intermediate in organic synthesis . It is a versatile reagent that reacts with various compounds, making it a valuable tool in the creation of complex molecular structures .
Mode of Action
The compound reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent used in various reactions . It can also be used in the synthesis of pyrithione, a process that involves oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
Biochemical Pathways
Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, particularly those involving the formation of c−n bonds .
Result of Action
The primary result of this compound’s action is the formation of new compounds through various chemical reactions . For example, it can be used in the synthesis of pipradrol, a stimulant drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyridine-15N can be synthesized from 2-aminopyridine-15N through a diazotization reaction followed by bromination. The process involves the following steps :
Diazotization: 2-aminopyridine-15N is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures to form the diazonium salt.
Bromination: The diazonium salt is then reacted with bromine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine-15N undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form pyridine N-oxides.
Reduction Reactions: It can be reduced to form 2-pyridyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as peracids or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Substitution: Products include 2-aminopyridine, 2-hydroxypyridine, and other substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: 2-pyridyl derivatives.
Scientific Research Applications
2-Bromopyridine-15N has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a probe in NMR spectroscopy for studying biological molecules and their interactions.
Medicine: It is used in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyridine: Bromine atom is located at the third position on the pyridine ring.
2-Iodopyridine: Contains an iodine atom instead of bromine.
Uniqueness: 2-Bromopyridine-15N is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its reactivity and versatility in various chemical reactions also distinguish it from other similar compounds .
Properties
IUPAC Name |
2-bromo(115N)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-CDYZYAPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
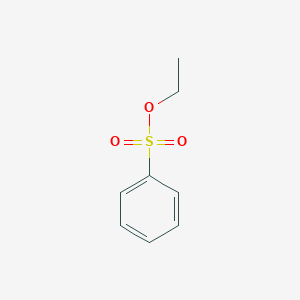
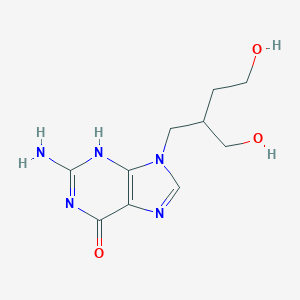
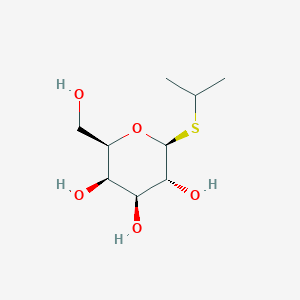
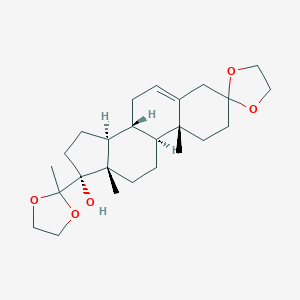

![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)
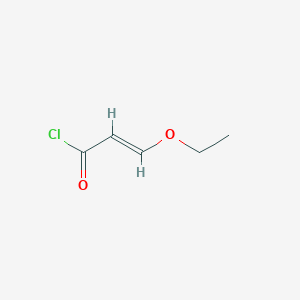
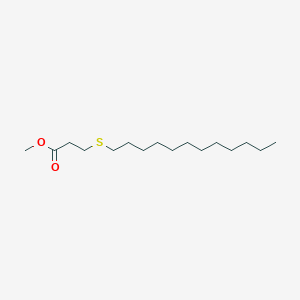
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
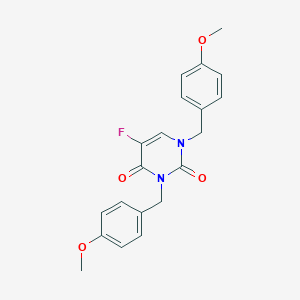
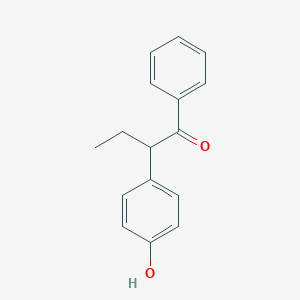
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)


